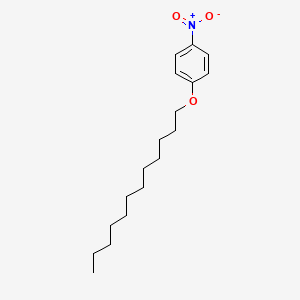

![molecular formula C11H11Cl2NO3 B1295561 Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 6951-42-4](/img/structure/B1295561.png)

Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

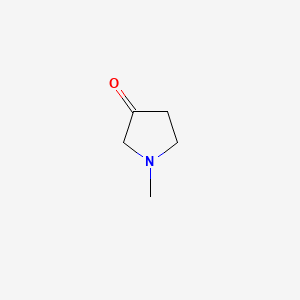

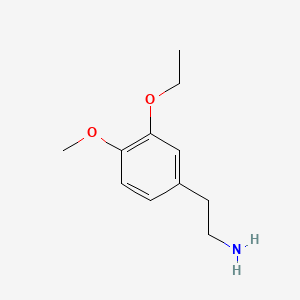

“Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester” is a chemical compound. It is an ester derivative and can be used as an intermediate in the synthesis of various compounds . The molecular formula of this compound is C10H10Cl2O3 .

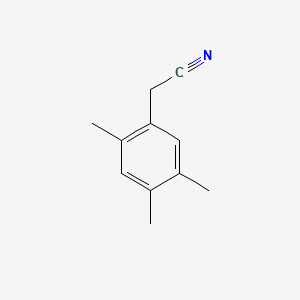

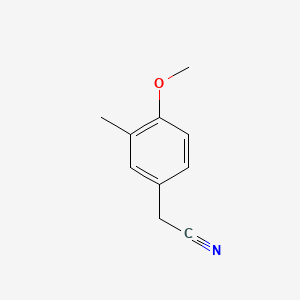

Molecular Structure Analysis

The molecular structure of this compound consists of an acetic acid moiety, an ethyl ester group, and a 2,4-dichlorophenylmethylamino group . The presence of the dichlorophenyl group suggests that this compound may have interesting chemical properties due to the electron-withdrawing nature of the chlorine atoms.Wissenschaftliche Forschungsanwendungen

Lipid-Lowering Effects

Clofibrate and its related compounds, derived from aryloxy acetic acids, were synthesized and evaluated for their hypolipemic activity. Some of these derivatives demonstrated significant lipid-lowering effects at low dosages even under hyperlipemic conditions, surpassing the efficacy of clofibrate, particularly against cholesterol and triglycerides. The acid group substituent was identified as a primary factor for efficacy, highlighting the importance of molecular structure in the lipid-lowering potential of these compounds (Metz & Specker, 1975).

Neurobehavioral Toxicity

Studies on the neurobehavioral toxicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives have shown that they can induce significant neurobehavioral changes. The compounds were found to accumulate in the brain, suggesting a cellular mechanism for tolerance development. Notably, neurobehavioral effects were rapidly reversible, indicating that the compounds' effects might be manageable or mitigated with proper understanding and handling (Schulze & Dougherty, 1988).

Metabolic Fate in Aquatic Species

Research on the metabolism of 2,4-dichlorophenoxyacetic acid in aquatic species like bluegill sunfish revealed insights into the environmental fate of this compound. The study proposed a metabolic pathway indicating that 2,4-D is metabolized to 2,4-dichlorophenol and its conjugates, providing valuable information for environmental risk assessments and management of ecosystems exposed to such herbicides (Barnekow, Premkumar, Stewart, & Hamburg, 2001).

Analgesic Activity of Derivatives

Imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides, derived from ethyl 4-chloroacetoacetate and 3-aminopyridazines, demonstrated significant analgesic activity. These compounds were evaluated for their capacity to inhibit edema and pain-inducing stimuli, showcasing the potential of acetic acid derivatives in developing analgesic agents (Luraschi et al., 1995).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function .

Mode of Action

It is known that esters, such as this compound, can undergo hydrolysis in the presence of a base, splitting the ester linkage . This could potentially lead to the release of the 2,4-dichlorophenylmethylamino group, which may interact with its targets.

Biochemical Pathways

The hydrolysis of esters, such as this compound, can lead to the formation of carboxylic acids and alcohols . These products can then participate in various biochemical pathways, potentially affecting their downstream effects.

Result of Action

Similar compounds have been used as reagents or intermediates in chemical research and laboratory settings . They may also be used as antiseptics and preservatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “ethyl 2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetate”. For instance, the compound’s reactivity may be affected by the pH of its environment, as esters are known to undergo hydrolysis in basic conditions . Additionally, the compound’s solubility in water may limit its efficacy in aqueous environments .

Eigenschaften

IUPAC Name |

ethyl 2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)10(15)14-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRYYPWDHHGRGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989470 |

Source

|

| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6951-42-4 |

Source

|

| Record name | NSC56258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.